- Preparation of pyrazolo[3,4-d]pyrimidine derivatives useful as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,
Cas no 940890-90-4 (tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate)
940890-90-4 structure
Product Name:tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
CAS 번호:940890-90-4
MF:C11H21NO5S
메가와트:279.353142499924
MDL:MFCD09953027
CID:1068449
PubChem ID:24795796
Update Time:2025-09-23
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- (S)-tert-Butyl 3-(methylsulfonyloxy)-piperidine-1-carboxylate
- (S)-TERT-BUTYL 3-(METHYLSULFONYLOXY)PIPERIDINE-1-CARBOXYLATE
- (S)-1-(TERT-BUTOXYCARBONYL)PIPERIDIN-3-YL METHANESULFONATE
- tert-butyl (3S)-3-(methanesulfonyloxy)piperidine-1-carboxylate
- (S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
- WLAZHMYDLUILKR-VIFPVBQESA-N
- AB3266
- (S)-3-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester
- Y4777
- tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pi
- 1,1-Dimethylethyl (3S)-3-[(methylsulfonyl)oxy]-1-piperidinecarboxylate (ACI)
- tert-Butyl (3S)-3-[(methylsulfonyl)oxy]piperidine-1-carboxylate
- tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
- AS-44697
- SCHEMBL731800
- (S)-tert-Butyl3-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate
- 940890-90-4
- DTXSID40647332
- DB-290313
- AKOS015949188
- CS-M2448
- MFCD09953027
-
- MDL: MFCD09953027
- 인치: 1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1
- InChIKey: WLAZHMYDLUILKR-VIFPVBQESA-N
- 미소: C(N1CCC[C@H](OS(=O)(=O)C)C1)(=O)OC(C)(C)C
계산된 속성
- 정밀분자량: 279.11404394g/mol
- 동위원소 질량: 279.11404394g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 5
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 4
- 복잡도: 393
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 81.3
- 소수점 매개변수 계산 참조값(XlogP): 1.1
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P280-P301+P312-P302+P352-P305+P351+P338
- 저장 조건:Sealed in dry,2-8°C
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129004473-1g |
(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 1g |
$234.60 | 2023-08-31 | |
| Alichem | A129004473-5g |
(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 5g |
$689.00 | 2023-08-31 | |
| Chemenu | CM301314-1g |
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 1g |
$713 | 2021-08-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S896862-5g |
(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | ≥95% | 5g |
4,495.50 | 2021-05-17 | |
| TRC | T135890-100mg |
tert-Butyl (3S)-3-[(Methylsulfonyl)oxy]piperidine-1-carboxylate |
940890-90-4 | 100mg |
$ 133.00 | 2023-04-16 | ||
| TRC | T135890-250mg |
tert-Butyl (3S)-3-[(Methylsulfonyl)oxy]piperidine-1-carboxylate |
940890-90-4 | 250mg |
$ 224.00 | 2023-04-16 | ||
| TRC | T135890-500mg |
tert-Butyl (3S)-3-[(Methylsulfonyl)oxy]piperidine-1-carboxylate |
940890-90-4 | 500mg |
$ 333.00 | 2023-04-16 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA492-1g |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |
940890-90-4 | 95+% | 1g |
2420CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA492-100mg |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |
940890-90-4 | 95+% | 100mg |
528CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA492-250mg |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |
940890-90-4 | 95+% | 250mg |
1147CNY | 2021-05-07 |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- Convenient preparation of optically pure 3-aryloxy-pyrrolidines, Synthetic Communications, 2008, 38(4), 517-524
합성 방법 3
반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 15 min, 25 °C; 25 °C → 5 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
참조
- Preparation of intermediate for synthesizing linagliptin, China, , ,
합성 방법 4
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
참조
- Method for preparation and chiral inversion of chiral-1-t-butoxycarbonyl-3-hydroxy piperidine, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, rt
참조
- Preparation of imidazolyl(1H-triazolyl)pyridine derivatives as histone demethylase inhibitors, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 16 h, 70 °C
참조
- Preparation of fenbendazole analogs and its application in preparation of anti-cervical cancer drugs, China, , ,
합성 방법 7
반응 조건
1.1 Reagents: Triethylamine Solvents: Toluene ; 1 h, cooled
참조
- Preparation of pyrazolo[3,4-d]pyrimidine compounds as HER2 inhibitors, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 °C → 30 °C; 2 h, 25 - 30 °C
참조
- Process for the preparation of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one and polymorphs thereof, India, , ,
합성 방법 9
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; cooled; 7 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; cooled; 7 h, rt
참조
- BTK inhibitor and application, China, , ,
합성 방법 10
반응 조건
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ; 5 min, -5 °C; 1 h, -5 °C
참조
- Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor, MedChemComm, 2014, 5(12), 1879-1886
합성 방법 11
반응 조건
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ; 5 °C; overnight, rt
참조
- Method for preparing Ibrutinib intermediate, China, , ,
합성 방법 12
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Preparation method of chiral-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine and chiral inversion method, China, , ,
합성 방법 13
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 h, rt
참조
- Preparation of heterocyclic compounds that inhibit LRRK2 kinase activity, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
참조
- Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 15
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 3 h, rt
참조
- Synthesis of stable amorphous ibrutinib, United Kingdom, , ,
합성 방법 16
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, 0 °C
참조
- Benzo[c][2,7]naphthyridine derivatives and their use as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 18 h, rt
참조
- Aminopyrimidine derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Raw materials
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Preparation Products
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:940890-90-4)tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
주문 번호:A917250
인벤토리 상태:in Stock
재다:5.0g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 13:02
가격 ($):283.0
Email:sales@amadischem.com
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate 관련 문헌
-
3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
940890-90-4 (tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate) 관련 제품
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추천 공급업체
Amadis Chemical Company Limited
(CAS:940890-90-4)tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
순결:99%
재다:5.0g
가격 ($):283.0